

# Spectroscopic Analysis of 2,2-difluoropent-4-enoic acid: A Technical Guide

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## Compound of Interest

Compound Name: 2,2-difluoropent-4-enoic Acid

Cat. No.: B1249098

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## Introduction

**2,2-difluoropent-4-enoic acid** is a fluorinated carboxylic acid of interest in medicinal chemistry and materials science due to the unique properties conferred by the gem-difluoro group. The fluorine atoms can significantly alter the compound's acidity, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the expected spectroscopic data for **2,2-difluoropent-4-enoic acid**, along with generalized experimental protocols for data acquisition.

## Chemical Structure

IUPAC Name: **2,2-difluoropent-4-enoic acid** Molecular Formula: C<sub>5</sub>H<sub>6</sub>F<sub>2</sub>O<sub>2</sub> Molecular Weight: 136.10 g/mol CAS Number: 55039-89-9

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,2-difluoropent-4-enoic acid** based on established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry.

## Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
5.80 - 5.95	ddt	1H	H-4
5.20 - 5.35	m	2H	H-5
2.80 - 2.95	t	2H	H-3

Solvent:  $\text{CDCl}_3$ . Reference: Tetramethylsilane (TMS) at 0.00 ppm.

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity (in $^{19}\text{F}$ -coupled spectrum)	Assignment
~170	t	C-1 (COOH)
~128	s	C-4
~120	t	C-2
~119	s	C-5
~40	t	C-3

Solvent:  $\text{CDCl}_3$ . Reference:  $\text{CDCl}_3$  at 77.16 ppm.

**Table 3: Predicted Infrared (IR) Spectroscopic Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid dimer)
1720-1740	Strong	C=O stretch (carboxylic acid)
1640-1650	Medium	C=C stretch (alkene)
1100-1250	Strong	C-F stretch
910-990	Medium	=C-H bend (alkene)

Sample preparation: Neat liquid or thin film on KBr plates.

### Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
136	Moderate	[M] <sup>+</sup> (Molecular ion)
119	Low	[M - OH] <sup>+</sup>
91	High	[M - COOH] <sup>+</sup>
55	Moderate	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

Ionization method: Electron Ionization (EI).

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,2-difluoropent-4-enoic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
  - Process the data with Fourier transformation, phasing, and baseline correction.
- <sup>13</sup>C NMR Acquisition:

- Acquire a proton-decoupled one-dimensional  $^{13}\text{C}$  NMR spectrum.
- Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
- A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
  - Solution: Dissolve the sample in a suitable solvent (e.g.,  $\text{CCl}_4$ ,  $\text{CHCl}_3$ ) that has minimal IR absorption in the regions of interest. Use a liquid sample cell with an appropriate path length.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or the solvent).
  - Record the sample spectrum.
  - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

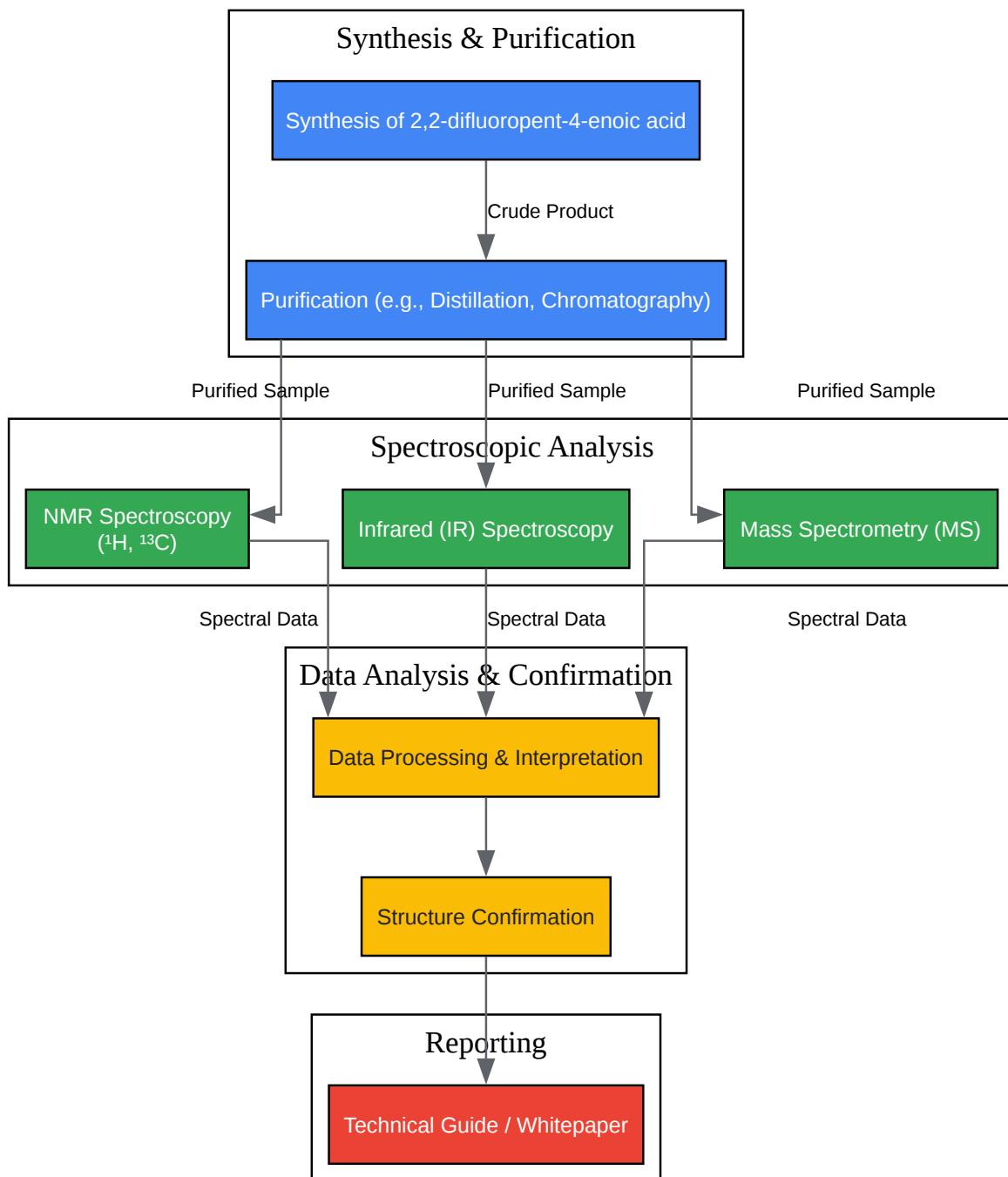
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).
- Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.

- Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

## Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like **2,2-difluoropent-4-enoic acid**.

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Caption: Workflow for Synthesis and Spectroscopic Characterization.

## Disclaimer

The spectroscopic data presented in this guide are predicted values based on established chemical principles and data for analogous structures. Actual experimental data may vary depending on the specific experimental conditions, including solvent, concentration, and instrumentation. This guide is intended for informational purposes and should be used in conjunction with experimentally obtained data for definitive structural confirmation.

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